Iodosobenzene
Overview
Description
Mechanism of Action
Target of Action
Iodosobenzene, an organoiodine compound, primarily targets β-dicarbonyl compounds . It is effective in the direct oxidation of these compounds to vicinal tricarbonyl compounds .
Mode of Action
This compound interacts with its targets through a mechanism involving iodonium ylide, reactive carbene species, and an α-hydroxylated intermediate . This interaction results in the oxidation of β-dicarbonyl compounds to vicinal tricarbonyl compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of β-dicarbonyl compounds . The downstream effects of this pathway include the formation of vicinal tricarbonyl compounds, which can be used as reactive intermediates in the synthesis of heterocyclic compounds .
Result of Action
The result of this compound’s action is the transformation of β-dicarbonyl compounds into vicinal tricarbonyl compounds . This transformation is useful in organic synthesis, particularly in the one-pot synthesis of heterocyclic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of catalysts and the reaction conditions. For example, the oxidation of β-dicarbonyl compounds by this compound is catalyzed by iron (III) salts and occurs under mild and environmentally friendly conditions .
Biochemical Analysis
Biochemical Properties
Iodosobenzene plays a crucial role in biochemical reactions as an oxo transfer reagent. It is known to epoxidize certain alkenes and convert some metal complexes into their corresponding oxo derivatives . The compound interacts with various enzymes, proteins, and other biomolecules, often forming adducts such as PhI=O→M, which subsequently release iodobenzene (PhI). These interactions are essential for the compound’s function as an oxidant and nucleophile .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of sulfides and enol ether derivatives, as well as the oxidation of allylic and benzylic C–H bonds . These reactions can lead to changes in cellular function, impacting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an oxidant, facilitating the transfer of oxygen atoms to substrates. The compound’s mechanism involves the formation of high-valent oxo complexes with transition metals, which are responsible for the final oxygen transfer . This process can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under cool alkaline conditions but can degrade in hot water, leading to the formation of iodoxybenzene and iodobenzene . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments involving oxidative transformations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze oxidation reactions without significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are important considerations for its use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidation reactions. It interacts with enzymes such as cytochrome P450, which utilize this compound as a surrogate oxygen atom donor via the shunt pathway . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by factors such as solubility and the presence of specific transport mechanisms . These interactions are crucial for the compound’s biochemical activity and effectiveness.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with different effects observed in various cellular compartments . Understanding these localization patterns is essential for optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodosobenzene is typically prepared from iodobenzene. The process involves the oxidation of iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate to yield this compound . The reactions can be summarized as follows:
- C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O
- C₆H₅I(O₂CCH₃)₂ + H₂O → C₆H₅IO + 2 CH₃CO₂H
Industrial Production Methods: While this compound does not have significant commercial applications, its preparation in research settings often involves similar methods to those used in synthetic routes. The compound is prepared in small quantities due to its specific use in laboratory research .
Chemical Reactions Analysis
Types of Reactions: Iodosobenzene undergoes various types of reactions, including oxidation, substitution, and nucleophilic reactions. It is known for its role as an oxidizing agent and an oxo transfer reagent .
Common Reagents and Conditions:
Oxidation: this compound can oxidize alkenes to epoxides and convert metal complexes into their corresponding oxo derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Nucleophilic Reactions: this compound is mildly nucleophilic and can form adducts with metal complexes.
Major Products:
Epoxides: Formed from the oxidation of alkenes.
Oxo Derivatives: Resulting from the conversion of metal complexes.
Scientific Research Applications
Iodosobenzene has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Comparison with Similar Compounds
Iodosobenzene Diacetate: Another hypervalent iodine compound used as an oxidizing agent.
Bis(trifluoroacetoxy)iodobenzene: Known for its use in selective oxidation reactions.
Dess-Martin Periodinane: A widely used reagent for the oxidation of alcohols to aldehydes and ketones.
Uniqueness: this compound is unique due to its polymeric structure, which consists of –I–O–I–O– chains, and its ability to act as both an oxidizing agent and a nucleophile . This dual functionality makes it a versatile reagent in organic synthesis and coordination chemistry .
Properties
IUPAC Name |
iodosylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c8-7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVVHFRSFVEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060213 | |
Record name | Benzene, iodosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; [Merck Index] Light yellow powder; [TCI America MSDS] | |
Record name | Iodosobenzene | |
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URL | https://haz-map.com/Agents/14911 | |
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Vapor Pressure |
0.7 [mmHg] | |
Record name | Iodosobenzene | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
536-80-1 | |
Record name | Iodosylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodosobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodosobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, iodosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, iodosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodosylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOSOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWW7V7Q50P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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